![molecular formula C13H15N3O B1498922 1-Quinoxalin-2-yl-piperidin-3-ol CAS No. 1099941-89-5](/img/structure/B1498922.png)
1-Quinoxalin-2-yl-piperidin-3-ol
Overview
Description
Scientific Research Applications
1. Cognitive Enhancement in Elderly Subjects
A study found that 1-(quinoxalin-6-ylcarbonyl)piperidine (CX516), a drug enhancing currents mediated by AMPA-type glutamate receptors, significantly improved delayed recall in elderly subjects. This suggests potential applications in cognitive enhancement and memory improvement in aging populations (Lynch et al., 1997).
2. Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives
Research on the synthesis of 3-(4-alkyl-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)-2H-chromen-2-one derivatives using piperidine–iodine as a catalyst revealed good yields and mild reaction conditions, indicating its utility in organic synthesis and pharmaceutical applications (Alizadeh et al., 2014).
3. Antileukemic Activity
A novel pyrroloquinoxaline derivative exhibited significant cytotoxic potential against several human leukemia cell lines, suggesting a potential role in the development of new anticancer therapies (Guillon et al., 2022).
4. Potent Antitumor Agents
A series of 2-(benzimidazol-2-yl)quinoxalines with piperazine, piperidine, and morpholine moieties demonstrated promising activity against a wide range of cancer lines, highlighting their potential as antitumor agents (Mamedov et al., 2022).
5. Antimicrobial and Antifungal Activity
Compounds synthesized from piperidin-1-yl quinoxalines showed significant antimicrobial activity against bacterial and fungal strains, suggesting their use as potential antimicrobial agents (Ashok et al., 2014).
6. Larvicidal and Antimicrobial Properties
Some 2-hydroxypyrrolidine/piperidine derivatives demonstrated antibacterial and larvicidal effects, indicating their potential application in pest control and antimicrobial treatments (Suresh et al., 2016).
Future Directions
properties
IUPAC Name |
1-quinoxalin-2-ylpiperidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-10-4-3-7-16(9-10)13-8-14-11-5-1-2-6-12(11)15-13/h1-2,5-6,8,10,17H,3-4,7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPYGUQGERDZGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655382 | |
Record name | 1-(Quinoxalin-2-yl)piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1099941-89-5 | |
Record name | 1-(Quinoxalin-2-yl)piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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